1-Amino-4-benzoylanthracene-9,10-dione
Description
Properties
CAS No. |
53382-19-7 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-amino-4-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H13NO3/c22-16-11-10-15(19(23)12-6-2-1-3-7-12)17-18(16)21(25)14-9-5-4-8-13(14)20(17)24/h1-11H,22H2 |
InChI Key |
WSQKHQUVCYKLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-benzoylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and efficient, allowing for the preparation of the desired compound under mild conditions.
Industrial Production Methods: Industrial production of 1-amino-4-benzoylanthracene-9,10-dione may involve large-scale synthesis using similar amidation techniques. The use of super-critical fluid chromatography (SFC) for chiral separation and purification of the compound is also common in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 1 and benzoyl group at position 4 participate in nucleophilic and electrophilic substitution reactions, respectively.
Key Reactions:
-
Acylation of the amino group : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives. This reaction is facilitated by the lone electron pair on the amino group .
-
Sulfonation : Sulfonyl chlorides (e.g., tosyl chloride) selectively substitute at the amino group under mild conditions, yielding sulfonamide derivatives .
-
Electrophilic aromatic substitution : The benzoyl group directs electrophiles (e.g., NO₂⁺) to the β-positions (positions 5 and 8) of the anthraquinone core. Steric hindrance from the carbonyl groups limits reactivity at α-positions .
Example:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, rt | 1-Acetylamino-4-benzoylanthracene-9,10-dione | 78% |
Reduction and Oxidation
The anthraquinone core undergoes redox reactions, while substituents influence reactivity.
Reduction
-
Core reduction : Sodium borohydride (NaBH₄) reduces the quinone to hydroquinone, forming 1-amino-4-benzoyl-9,10-dihydroxyanthracene. Lithium aluminum hydride (LiAlH₄) further reduces the carbonyl groups to CH₂ .
-
Selective reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzoyl group to benzyl without affecting the quinone .
Oxidation
-
Quinone stability : The anthraquinone core resists oxidation under ambient conditions but forms radical intermediates under UV light .
-
Amino group oxidation : Strong oxidants (e.g., KMnO₄) convert the amino group to nitro, yielding 1-nitro-4-benzoylanthracene-9,10-dione .
Redox Table:
Cross-Coupling Reactions
Transition-metal catalysis enables C–C bond formation at halogenated positions.
Examples:
-
Suzuki–Miyaura coupling : A brominated derivative (e.g., 5-bromo-1-amino-4-benzoylanthracene-9,10-dione) reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives. This method is critical for synthesizing fluorescent dyes .
-
Buchwald–Hartwig amination : Palladium catalysts couple the amino group with aryl halides, enabling diversification of substituents .
Conditions:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: 80–100°C.
Radical Reactions
The anthraquinone core participates in radical-mediated cyclization and functionalization.
Notable Process:
-
TEMPO-mediated cyclization : Under microwave irradiation, persulfate radicals (- SO₄⁻) initiate single-electron transfer (SET), leading to intramolecular cyclization. This method synthesizes fused polycyclic derivatives .
Mechanism:
-
SET generates anthraquinone radical anion.
-
Cyclization forms a new C–C bond.
Computational Insights
Density functional theory (DFT) calculations (RHF/6-31G**) reveal:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-Amino-4-benzoylanthracene-9,10-dione and its derivatives have shown significant potential as anticancer agents. Research indicates that modifications to the amino groups can enhance their antitumor activity. For instance, unsymmetrically substituted derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. Notably, compounds like mitoxantrone, which is derived from anthraquinone structures, are already utilized in clinical settings for treating cancers such as breast cancer and multiple sclerosis .
Antimicrobial Properties
The compound exhibits notable antibacterial and antifungal activities. Studies have demonstrated that derivatives of 1-amino-4-benzoylanthracene-9,10-dione can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans. These properties make it a candidate for developing new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, 1-amino-4-benzoylanthracene-9,10-dione has been investigated for its antioxidant and anti-inflammatory properties. These biological activities position it as a versatile compound in therapeutic applications .
Analytical Chemistry Applications
Colorimetric Indicators
In analytical chemistry, aminoanthraquinones are employed as colorimetric indicators due to their ability to form complexes with metal ions. The sensitivity of these compounds allows for the detection of trace amounts of metals in various samples. The structural modifications of 1-amino-4-benzoylanthracene-9,10-dione can be tailored to enhance selectivity towards specific metal ions .
Reagents in Chemical Analysis
This compound serves as a reagent in various chemical analyses, including spectrophotometric methods for quantifying biological samples or environmental pollutants. Its ability to absorb light at specific wavelengths facilitates accurate measurements .
Material Science Applications
Dyes and Pigments
The structural characteristics of 1-amino-4-benzoylanthracene-9,10-dione allow it to be used in dye synthesis. The compound can be modified to produce vibrant dyes that are used in textiles and coatings. The derivatives are known for their stability and colorfastness under various conditions .
Polymer Composites
Research has shown that incorporating aminoanthraquinones into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for industrial uses .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated various derivatives of 1-amino-4-benzoylanthracene-9,10-dione against human cancer cell lines. Results indicated that specific modifications increased cytotoxicity significantly compared to unmodified compounds. This research supports ongoing clinical trials aimed at developing new cancer therapies based on these findings .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on aminoanthraquinone derivatives against multiple bacterial strains. The results highlighted a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-amino-4-benzoylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of specific enzymes . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Electron-withdrawing groups (e.g., Cl) at position 4 enhance electrophilic substitution reactivity, while bulky groups (e.g., benzoyl) may sterically hinder reactions .
- Temperature Effects: Higher reaction temperatures (80°C) favor diamino products (e.g., 1,4-dibutylaminoanthracene-9,10-dione) over mono-substituted intermediates .
- Catalytic Systems : Copper catalysts enable alkyne coupling for introducing hydroxyethylpiperazine groups, as seen in 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene .
Key Findings :
- Chloro and Methyl Groups: The 4-chloro-2-methyl derivative exhibits potent P450 1A1 inhibition (IC₅₀ = 0.40 µM) and mechanism-based inactivation, attributed to the methyl group’s proximity to the amino moiety .
- Hydroxy vs. Benzoyl : Hydroxy groups (e.g., emodin) enable hydrogen bonding with biological targets, while benzoyl groups may enhance lipophilicity or binding to aromatic residues .
Physicochemical Properties
Substituents modulate solubility, thermal stability, and optical properties:
Biological Activity
1-Amino-4-benzoylanthracene-9,10-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C18H18N2O3
- Molecular Weight : 310.3 g/mol
- CAS Number : 69895-69-8
- IUPAC Name : 1-[2-(dimethylamino)ethylamino]-4-hydroxyanthracene-9,10-dione
Synthesis Methods
The synthesis of 1-amino-4-benzoylanthracene-9,10-dione typically involves the following steps:
- Starting Material : The synthesis begins with 9,10-anthracenedione.
- Amination : The 1-position of 9,10-anthracenedione is aminated using appropriate amines under controlled conditions.
- Hydroxylation : The 4-position is hydroxylated using oxidizing agents such as hydrogen peroxide.
Anticancer Properties
Research has demonstrated that 1-amino-4-benzoylanthracene-9,10-dione exhibits significant anticancer activity. The compound's mechanism of action primarily involves intercalation into DNA, which disrupts replication and leads to cell cycle arrest. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| MCF-7 | 4.8 | Cell cycle arrest |
| A549 | 6.0 | DNA intercalation |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, 1-amino-4-benzoylanthracene-9,10-dione has been evaluated for antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound's effectiveness against these pathogens highlights its potential as a therapeutic agent in treating infections .
Case Study 1: Antitumor Activity
A study published in PubMed explored the antitumor effects of various anthraquinone derivatives, including 1-amino-4-benzoylanthracene-9,10-dione. The results indicated that this compound significantly inhibited tumor growth in vivo, demonstrating its potential as an effective antitumor agent. The study emphasized the importance of structural modifications to enhance bioactivity .
Another investigation focused on the mechanism by which 1-amino-4-benzoylanthracene-9,10-dione induces apoptosis in cancer cells. It was found that the compound generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism underscores the compound's dual role as both a DNA intercalator and an oxidative stress inducer .
Q & A
Q. What are the common synthetic routes for 1-amino-4-benzoylanthracene-9,10-dione, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the anthraquinone core. A generalized approach includes:
- Nitration : Introduce a nitro group at the 1-position of anthracene-9,10-dione under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
- Reduction : Convert the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or SnCl₂/HCl.
- Benzoylation : React the amino group with benzoyl chloride in the presence of a base (e.g., pyridine) to install the benzoyl substituent. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions like over-oxidation or incomplete substitution. For analogs, alkylation steps (e.g., hexylamine in ) highlight the importance of steric and electronic effects on yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing 1-amino-4-benzoylanthracene-9,10-dione?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms successful benzoylation (e.g., aromatic proton shifts and carbonyl signals).
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., SHELX programs in ).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- UV-Vis/IR Spectroscopy : Detects conjugation effects (anthraquinone π-system) and functional groups (C=O, N-H stretches). Cross-referencing with databases like PubChem () ensures accuracy .
Advanced Research Questions
Q. How does the benzoyl substituent influence the DNA-binding properties of anthraquinone derivatives?
The benzoyl group enhances intercalation via π-π stacking with DNA base pairs, while the amino group facilitates hydrogen bonding. Methodologies to assess binding include:
- Thermal Denaturation (Tm) : Measures stabilization of DNA duplexes; increased Tm indicates stronger intercalation.
- Circular Dichroism (CD) : Detects conformational changes in DNA upon ligand binding.
- Molecular Modeling : Docking simulations (e.g., AutoDock) predict binding modes and affinity. Comparative studies with non-benzoylated analogs ( ) reveal substituent effects on binding kinetics .
Q. What experimental strategies can resolve contradictions in reported biological activities of 1-amino-4-benzoylanthracene-9,10-dione analogs?
Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Robust approaches include:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa).
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and ROS assays to quantify oxidative stress.
- Comparative SAR : Test analogs with varying substituents (e.g., ’s hexylamino vs. ’s alkylamido groups) to isolate structural determinants of activity .
Q. How can crystallographic challenges in resolving 1-amino-4-benzoylanthracene-9,10-dione be addressed?
- Crystal Growth : Use vapor diffusion or slow evaporation with polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Twinned Data : SHELXL ( ) handles twinning via HKLF5 format and BASF parameter refinement.
- Disorder Modeling : Apply PART/SUMP restraints for flexible benzoyl groups. Reference structures like 10-bromo-9-phenylanthracene () guide space group selection .
Q. What safety protocols are essential for handling 1-amino-4-benzoylanthracene-9,10-dione in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Segregate halogenated/organic waste per EPA guidelines ( ).
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and consult SDS for toxicity data (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
